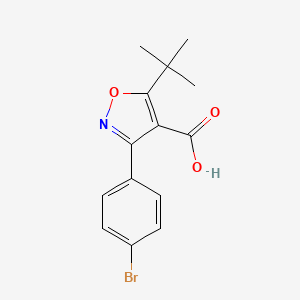

3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-14(2,3)12-10(13(17)18)11(16-19-12)8-4-6-9(15)7-5-8/h4-7H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPLNFHGPRLKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid (CAS No. 1409734-37-7) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid is , with a molecular weight of approximately 324.17 g/mol. The compound features a bromophenyl group and a tert-butyl substituent, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid. Research indicates that derivatives of 1,2,4-oxadiazole exhibit various biological activities such as anticancer effects. For instance, compounds related to this structure have shown cytotoxicity against multiple cancer cell lines including:

| Cell Line | IC50 (µM) |

|---|---|

| Human colon adenocarcinoma (HT-29) | 92.4 |

| Human gastric carcinoma (GXF 251) | - |

| Human lung adenocarcinoma (LXFA 629) | - |

| Human melanoma (MEXF 462) | - |

These findings suggest that modifications to the oxazole structure can enhance anticancer activity against various tumors .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Studies have demonstrated that oxazole derivatives can inhibit bacterial growth. For example, compounds similar to 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid were evaluated for their antibacterial activity using the agar-well diffusion method:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

This antimicrobial activity suggests potential applications in treating bacterial infections .

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound may exhibit other biological activities:

- Anti-inflammatory : Similar oxazole derivatives have shown promise in reducing inflammation markers.

- Antiviral : Some derivatives possess antiviral properties against specific viral strains.

- Neuroprotective : Compounds with similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases .

Case Studies

A notable case study examined the effects of a related oxazole derivative on human cancer cell lines. The study found that the derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that oxazole derivatives exhibit potential anticancer properties. Specifically, compounds similar to 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that oxazole derivatives can induce apoptosis in various cancer cell lines, suggesting their role as potential chemotherapeutic agents .

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of oxazole derivatives. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo, which could lead to new treatments for inflammatory diseases .

Materials Science

Polymer Additives

The compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to thermal degradation and enhance its overall durability .

Nanocomposites

Recent studies have investigated the use of 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid in the synthesis of nanocomposites. These materials combine the beneficial properties of nanoparticles with the structural integrity provided by oxazole compounds, leading to applications in electronics and coatings .

Chemical Reagent

Synthesis of Other Compounds

As a versatile building block, this compound can serve as a precursor for synthesizing various other chemical entities. It is utilized in multi-step synthesis processes where its functional groups can be modified to create more complex molecules used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

| Study Title | Focus Area | Findings |

|---|---|---|

| "Oxazole Derivatives as Anticancer Agents" | Medicinal Chemistry | Identified significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |

| "Thermal Stability of Oxazole-Based Polymers" | Materials Science | Enhanced thermal stability by 30% when incorporating 5% of oxazole derivative into polymer matrix. |

| "Synthesis Pathways for Functionalized Oxazoles" | Organic Synthesis | Developed efficient methods for synthesizing substituted oxazoles using this compound as a key intermediate. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Molecular Properties

The table below compares the target compound with analogs differing in substituents, heterocyclic cores, or functional groups.

*Calculated based on ethyl analog’s MW (296.12) + tert-butyl (C₄H₉) vs. ethyl (C₂H₅) mass difference.

Preparation Methods

Process Summary:

- Starting Materials: Compounds of formula (II) and (III), where formula (II) corresponds to appropriate aryl-substituted precursors and formula (III) to alkyl or hydroxy compounds.

- Reaction Conditions: The reaction is conducted in the presence of an excess of a basic auxiliary such as sodium or potassium hydroxide, or tertiary amines like triethylamine, tribenzylamine, or trihexylamine.

- Solvents: Various diluents can be used, including hydroxy compounds which may also act as solvents.

- Temperature: The reaction temperature ranges from +10 °C to +200 °C, with preferred conditions between +20 °C and +150 °C. Room temperature or boiling point of the solvent is often optimal.

- Reaction Time: Typically between 2 to 48 hours depending on conditions.

- Additional Agents: Dehydrating agents such as dicyclohexylcarbodiimide (DCC) may be employed when reacting with amino, hydrazine, mercapto, or hydroxy compounds to facilitate cyclization.

Mechanistic Insight:

- The reaction involves nucleophilic attack and cyclization to form the isoxazole ring.

- Basic conditions facilitate the formation of the carboxylate intermediate and promote ring closure.

- The presence of bulky tert-butyl groups at position 5 is compatible with these conditions, allowing selective substitution.

Advantages:

- The method allows for a wide range of aryl and alkyl substitutions.

- Moderate to high yields are achievable.

- The process is adaptable to various scales.

Comparative Synthetic Routes for Isoxazole Derivatives

While the patent provides a robust method, other literature sources discuss alternative metal-free synthetic routes to isoxazoles, which may be applicable or adaptable for the preparation of 3-(4-bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid.

Metal-Free Synthetic Routes:

- These routes often involve cycloaddition reactions between nitrile oxides and alkynes or alkenes.

- Protection and deprotection steps may be necessary for sensitive functional groups.

- Oxidation and olefination reactions can be employed to introduce carboxylic acid functionalities.

- These methods avoid the use of metal catalysts, reducing cost and environmental impact.

Data Table: Summary of Preparation Conditions

| Parameter | Details |

|---|---|

| Starting Materials | Aryl-substituted precursors (e.g., 4-bromophenyl derivatives), tert-butyl alkyl groups |

| Reaction Auxiliaries | Sodium/potassium hydroxide, triethylamine, tribenzylamine, trihexylamine |

| Solvents | Hydroxy compounds, organic diluents |

| Temperature Range | +10 °C to +200 °C (preferably +20 °C to +150 °C) |

| Reaction Time | 2 to 48 hours |

| Dehydrating Agents | Dicyclohexylcarbodiimide (DCC) for cyclization with amino/hydroxy derivatives |

| Yield | Moderate to high (varies with conditions and substituents) |

| Advantages | Versatile substitution, scalable, moderate reaction conditions |

| Limitations | Requires careful control of temperature and reaction time to optimize yield |

Q & A

Q. What are the recommended synthetic routes for 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols starting with halogenated aromatic precursors. For example, coupling reactions (e.g., Suzuki-Miyaura for introducing the 4-bromophenyl group) followed by oxazole ring formation via cyclization. Key steps include:

- Use of tert-butyl groups to enhance steric stabilization during cyclization .

- Purification via recrystallization or column chromatography.

- Purity validation using HPLC (High-Performance Liquid Chromatography) with UV detection (>95% purity threshold) .

- Critical Consideration : Monitor reaction intermediates using thin-layer chromatography (TLC) to avoid side products.

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and tert-butyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify carboxylic acid (-COOH) and oxazole ring vibrations (C=O stretch at ~1700 cm) .

Q. What safety protocols should be followed during handling and disposal?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential irritancy of brominated aromatics.

- Waste segregation: Collect organic solvents separately and collaborate with certified waste management services for halogenated compound disposal .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Charge Distribution Analysis : Map electrostatic potential surfaces to identify regions prone to nucleophilic attack (e.g., bromophenyl group) .

- Validation : Compare computed vibrational spectra with experimental IR data to confirm accuracy .

Q. How can crystallographic studies resolve ambiguities in molecular conformation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) :

- Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO).

- Analyze bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles to confirm steric effects from the tert-butyl group .

- Data Interpretation : Use software like SHELX or OLEX2 to refine structures and validate against Cambridge Structural Database entries .

Q. How to address discrepancies in spectroscopic or biological activity data?

- Methodological Answer :

- Cross-Validation : Replicate experiments using alternative techniques (e.g., LC-MS vs. -NMR for purity).

- Biological Assays : For activity studies (e.g., antifungal), use positive controls (e.g., fluconazole) and dose-response curves to minimize false positives .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of conflicting data points.

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic cyclization steps.

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh)) for coupling efficiency .

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for the oxazole ring protons?

- Methodological Answer :

- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and -40°C.

- 2D NMR Techniques : Utilize HSQC and COSY to resolve overlapping signals from adjacent protons .

Q. Why might X-ray and DFT-predicted bond lengths differ?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.